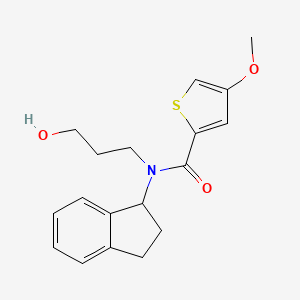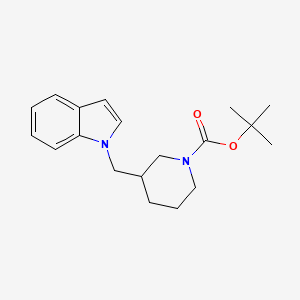![molecular formula C11H15BrClFN2 B1653323 1-[(5-Bromo-2-fluorophenyl)methyl]piperazine;hydrochloride CAS No. 1803601-49-1](/img/structure/B1653323.png)
1-[(5-Bromo-2-fluorophenyl)methyl]piperazine;hydrochloride
Descripción general
Descripción
The compound “1-[(5-Bromo-2-fluorophenyl)methyl]piperazine;hydrochloride” is a chemical compound that contains a piperazine ring. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . This compound also contains a bromine and a fluorine atom attached to a phenyl group, which is then attached to the piperazine ring .
Molecular Structure Analysis
The molecular structure of “1-[(5-Bromo-2-fluorophenyl)methyl]piperazine;hydrochloride” would consist of a piperazine ring with a bromo-fluoro-phenyl group attached. The bromine and fluorine atoms would be attached to the phenyl ring, which is then attached to the piperazine ring . The exact positions of these atoms on the ring can vary, and would be specified in the full chemical name or depicted in the chemical structure.Chemical Reactions Analysis
The chemical reactions involving “1-[(5-Bromo-2-fluorophenyl)methyl]piperazine;hydrochloride” would depend on the conditions and reagents present. As a bromo-fluoro compound, it could potentially undergo reactions such as nucleophilic aromatic substitution, where the bromine or fluorine atom is replaced by a nucleophile . The piperazine ring could also potentially undergo reactions with electrophiles.Safety And Hazards
The safety and hazards associated with “1-[(5-Bromo-2-fluorophenyl)methyl]piperazine;hydrochloride” would depend on factors such as its physical and chemical properties, how it’s handled and stored, and how much is used . It’s important to refer to the Material Safety Data Sheet (MSDS) or other safety documentation for specific safety information .
Propiedades
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrFN2.ClH/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15;/h1-2,7,14H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWROMLBBMHDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2-fluorophenyl)methyl]piperazine;hydrochloride | |
CAS RN |
1803601-49-1 | |
| Record name | Piperazine, 1-[(5-bromo-2-fluorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



-1,3-thiazol-4-yl]methyl})amine](/img/structure/B1653241.png)
![3-(2-methyl-1,3-dioxolan-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]piperidine-1-carboxamide](/img/structure/B1653242.png)
![3-[2-(Dimethylamino)ethyl]-1-[(furan-2-yl)methyl]urea](/img/structure/B1653244.png)
-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B1653245.png)

![N-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-4-hydroxy-3-nitrobenzamide](/img/structure/B1653247.png)
![tert-butyl N-methyl-N-{1-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]pyrrolidin-3-yl}carbamate](/img/structure/B1653248.png)
![6-bromo-8-chloro-1-[(5-chloro-1-methyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B1653251.png)

![methyl 4-{[4-(4-methylbenzoyl)piperazin-1-yl]methyl}-1H-pyrrole-2-carboxylate](/img/structure/B1653254.png)
![N-cyclopropyl-6,7-difluoro-N-[(oxolan-3-yl)methyl]quinoxalin-2-amine](/img/structure/B1653255.png)
![[5-({4-[(Oxolan-3-yl)methoxy]piperidin-1-yl}methyl)furan-2-yl]methanol](/img/structure/B1653260.png)

![methyl 3-oxo-2-{[6-(propan-2-yl)pyridin-2-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1653263.png)